REACTION_CXSMILES
|
P(Br)(Br)[Br:2].[O:5]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14]O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O>O1CCOCC1>[O:5]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][Br:2])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
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O(C1=CC=CC=C1)C1=C(CO)C=CC=C1
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Name
|
|
Quantity
|
165 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
45 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 40 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 56 hours at room temperature
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Duration
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56 h
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (100 ml)
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Type
|
WASH
|
Details
|
The ethyl acetate phase was washed with 1 N hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous soludtion of sodium hydrogen carbonate (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (90 g)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=C(CBr)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |